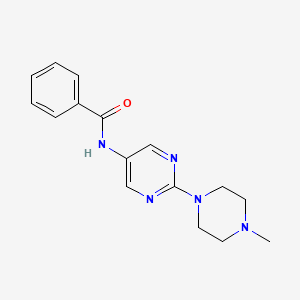

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

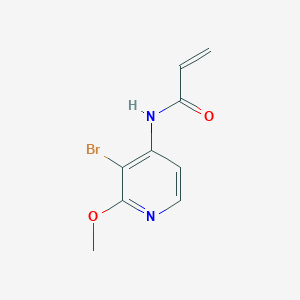

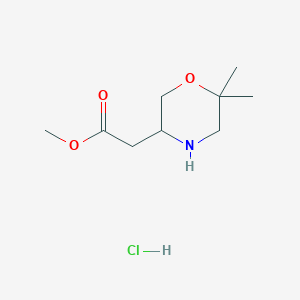

“N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide” is a compound that belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group . It has been found in the synthesis of acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. In one study, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . The bioactivities of these compounds were evaluated by the Ellman’s method, and the results showed that most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring attached to a pyrimidine ring via a nitrogen atom. The pyrimidine ring is further attached to a benzamide group . All hydrogen atoms were visible on difference Fourier maps; thus, one can conclude from both bond distances and residual density maps that only N4 amine and N5 amide nitrogen atoms are protonated .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its inhibitory activity against acetylcholinesterase (AChE). In one study, compound 6g exhibited the most potent inhibitory activity against AChE with an IC50 of 0.90 μM . The mechanism of inhibition of compound 6g against AChE was analyzed by the kinetic study, and the result indicated that compound 6g was the mixed-type inhibitor of competitive inhibition and non-competitive inhibition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, chemical formula, and structure. The empirical formula (Hill Notation) is C9H15BN4O2, and the molecular weight is 222.05 . The SMILES string is CN1CCN(CC1)c2ncc(cn2)B(O)O, and the InChI key is FEYYRRPONOKNQL-UHFFFAOYSA-N .Applications De Recherche Scientifique

Discovery and Mechanism of Action

Discovery of Histone Deacetylase Inhibitors

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations in vitro, demonstrating significant antitumor activity in vivo and showing promise as an anticancer drug (Zhou et al., 2008).

Synthesis and Antiviral Activity

Synthesis of Benzamide-Based 5-Aminopyrazoles

A new route to the synthesis of novel benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives demonstrated remarkable antiavian influenza virus activity. These compounds were found to possess significant antiviral activities against bird flu influenza (H5N1), highlighting their potential in combating viral infections (Hebishy et al., 2020).

Analytical and Quality Control Applications

Nonaqueous Capillary Electrophoresis

Nonaqueous capillary electrophoretic separation of imatinib mesylate (IM) and related substances, including N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide derivatives, was developed. This method is promising for quality control of IM, demonstrating its application in the pharmaceutical industry for ensuring the purity and quality of drugs (Ye et al., 2012).

Antitumor and Antimicrobial Activities

Enaminones as Building Blocks

Novel N-arylpyrazole-containing enaminones synthesized as key intermediates showed antitumor and antimicrobial activities. These compounds demonstrated inhibition effects comparable to those of 5-fluorouracil against human breast and liver carcinoma cell lines, illustrating their potential in cancer therapy (Riyadh, 2011).

Mécanisme D'action

Target of Action

The primary target of N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This action plays a significant role in various cellular processes, including cell signaling, growth, and division .

Mode of Action

This compound specifically binds to an inactive Abelson tyrosine kinase domain, characteristic for this gene, through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby disrupting the phosphorylation process .

Result of Action

The inhibition of tyrosine kinases by this compound can disrupt various cellular processes, potentially leading to a halt in cell growth and division . This could make the compound useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Propriétés

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c1-20-7-9-21(10-8-20)16-17-11-14(12-18-16)19-15(22)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRCIODPCAYLAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2784058.png)

![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]thiophene-2-carboxamide](/img/structure/B2784060.png)

![1-Adamantyl-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2784062.png)

![2-(trifluoromethyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2784063.png)

![1-(3-Methylbenzoyl)-4-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2784065.png)